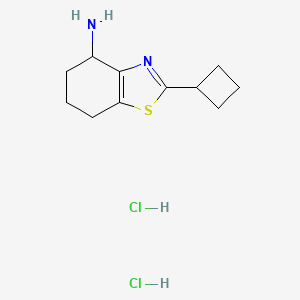

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2378503-80-9 . The IUPAC name of this compound is 2-cyclobutyl-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine dihydrochloride . The molecular weight of this compound is 281.25 .

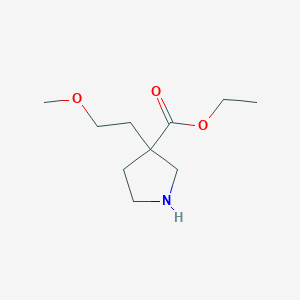

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can include its physical state, solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not available in the current resources .科学的研究の応用

Synthesis and Antitumor Properties

Researchers have synthesized novel 2-(4-aminophenyl)benzothiazoles with selective antitumor properties. These compounds induce cytochrome P450 (CYP) 1A1, leading to their biotransformation into active metabolites. Modifications to improve solubility and bioavailability through amino acid prodrugs have shown promising in vitro and in vivo efficacy against sensitive carcinoma cell lines and xenograft tumors, suggesting potential for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial and Cytotoxic Activity

A series of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via cycloaddition reactions, exhibited significant antibacterial and cytotoxic activities. These findings highlight the potential of benzothiazole and benzimidazole derivatives as leads for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).

Synthesis and Characterization of Benzothiazole Derivatives

Another study focused on the synthesis of benzothiazole derivatives through phosphomolybdic acid-promoted Kabachnik–Fields reactions, demonstrating a straightforward method for producing α-aminophosphonates. This efficient synthesis approach may facilitate the development of benzothiazole-based compounds with various applications, including drug discovery (Reddy et al., 2014).

Electrochemical Synthesis of Benzothiazoles

In a recent study, an external oxidant-free electrochemical method was developed for the intramolecular dehydrogenative C–S bond formation, enabling the synthesis of benzothiazoles from aryl isothiocyanates and amines. This green chemistry approach offers a sustainable and efficient pathway to benzothiazole synthesis, which could be applicable in pharmaceutical chemistry (Wang et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDONXMOAFYRWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=C(S2)CCCC3N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one](/img/structure/B2579186.png)

![Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2579189.png)

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)

![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)